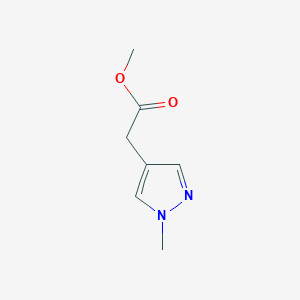

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(1-methylpyrazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)3-7(10)11-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPDBLNFHVXFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735844 | |

| Record name | Methyl (1-methyl-1H-pyrazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248548-23-3 | |

| Record name | Methyl (1-methyl-1H-pyrazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as a Strategic Scaffold

Executive Summary

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1248548-23-3) represents a critical "homologated" pyrazole building block in modern drug discovery. Unlike direct pyrazole-4-carboxylates, this acetate derivative introduces a methylene spacer (

This guide provides a definitive technical analysis of this scaffold, detailing robust synthetic pathways, self-validating experimental protocols, and analytical fingerprints required for high-integrity research.

Physicochemical Profile

The following data constitutes the baseline identity for This compound . Researchers should verify incoming commercial batches against these metrics.

| Property | Specification | Technical Note |

| CAS Number | 1248548-23-3 | Often confused with the ethyl ester analog; verify methyl signals in NMR. |

| IUPAC Name | Methyl 2-(1-methylpyrazol-4-yl)acetate | Alternate: 1H-Pyrazole-4-acetic acid, 1-methyl-, methyl ester.[1] |

| Molecular Formula | High nitrogen content contributes to polarity. | |

| Molecular Weight | 154.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| Predicted LogP | ~0.3 - 0.6 | Highly soluble in organic solvents (DCM, EtOAc, MeOH); moderate water solubility. |

| Boiling Point | ~240°C (Predicted) | Non-volatile; stable under standard rotary evaporation conditions. |

| pKa (Conj. Acid) | ~2.5 (Pyrazole N) | The pyrazole ring is weakly basic; protonation occurs only in strong acid. |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic. Store under Nitrogen/Argon to prevent hydrolysis. |

Strategic Synthesis & Manufacturing

While often purchased, in-house synthesis is frequently required to access isotopically labeled variants or to scale up from the carboxylic acid precursor.

Core Synthetic Pathway (The Homologation Sequence)

The synthesis of this scaffold typically follows a homologation sequence starting from 1-methyl-1H-pyrazole-4-carbaldehyde or the direct esterification of the acetic acid derivative.

Figure 1: Acid-catalyzed esterification pathway. The reaction is equilibrium-driven, requiring excess methanol or removal of water.

Standard Operating Procedure (SOP): Acid-Catalyzed Methanolysis

Objective: Synthesis of this compound from its acid precursor. Scale: 10.0 mmol basis.

Reagents:

-

(1-Methyl-1H-pyrazol-4-yl)acetic acid (1.40 g, 10 mmol)

-

Thionyl Chloride (

) (1.5 eq, 1.1 mL) [CAUTION: Corrosive/Toxic] -

Methanol (Anhydrous, 20 mL)

Protocol:

-

Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Solvation: Charge the RBF with Anhydrous Methanol (20 mL) and cool to 0°C (Ice/Water bath).

-

Activation: Dropwise add

over 10 minutes. Rationale: Exothermic generation of HCl in situ drives the reaction without introducing water. -

Addition: Add the carboxylic acid precursor in one portion.

-

Reaction: Remove the ice bath and heat to reflux (65°C) for 4 hours.

-

Validation Point: Monitor by TLC (System: 5% MeOH in DCM). Product (

) should appear distinct from Acid (

-

-

Workup: Cool to room temperature. Concentrate in vacuo to remove MeOH.

-

Neutralization: Redissolve residue in EtOAc (50 mL) and wash carefully with Saturated

(2 x 20 mL) to neutralize residual HCl. -

Isolation: Dry organic layer over

, filter, and concentrate. -

Yield Expectation: >90% as a pale yellow oil or low-melting solid.

Medicinal Chemistry Applications

This scaffold is a "Hub" intermediate. The ester functionality serves as a handle for divergent synthesis, while the pyrazole ring acts as a bioisostere for imidazole or pyridine in kinase inhibitors.

Divergent Synthetic Utility

The methylene spacer allows the carbonyl group to adopt conformations distinct from direct aryl-amides, often improving solubility and metabolic stability.

Figure 2: Divergent synthetic pathways utilizing the ester handle for library generation.

Mechanistic Insight: The "Spacer" Effect

In kinase inhibitor design, direct attachment of a carbonyl to the pyrazole (C4) often forces a planar conformation due to conjugation. The introduction of the methylene group in This compound breaks this conjugation.

-

Consequence: The side chain gains rotational freedom (

hybridization). -

Benefit: Allows the terminal functional group to access hydrophobic pockets that are orthogonal to the hinge-binding region.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the scaffold before using it in complex couplings, the following analytical signatures must be confirmed.

Proton NMR ( NMR) Signature

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Diagnostic |

| 7.35 - 7.45 | Singlet (s) | 1H | Pyrazole C3-H | Downfield aromatic; confirms ring integrity. |

| 7.20 - 7.30 | Singlet (s) | 1H | Pyrazole C5-H | Often slightly upfield of C3; confirms 1,4-substitution. |

| 3.85 | Singlet (s) | 3H | N-Methyl ( | Distinct sharp singlet; Key purity indicator . |

| 3.69 | Singlet (s) | 3H | Ester Methyl ( | If missing, hydrolysis has occurred. |

| 3.45 | Singlet (s) | 2H | Methylene ( | Diagnostic for the "acetate" spacer. |

Mass Spectrometry (LC-MS)[5]

-

Ionization: ESI (+)

-

Expected Mass:

-

Common Contaminant: Mass 141.1 (Free acid, indicates hydrolysis) or Mass 169.2 (Ethyl ester, if EtOH was used).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]

-

H-Statements: H315, H319, H335.

-

Handling: The compound is an ester and susceptible to hydrolysis. Avoid prolonged exposure to atmospheric moisture.

-

Incompatibility: Strong oxidizing agents, strong bases (causes rapid hydrolysis to the acid).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66826207, this compound. Retrieved January 29, 2026 from [Link]

- Bekhit, A. A., et al. (2015).Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for Pyrazole utility).

Sources

- 1. This compound | C7H10N2O2 | CID 66826207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1248548-23-3|this compound|BLD Pharm [bldpharm.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. agilent.com [agilent.com]

- 7. chemscene.com [chemscene.com]

- 8. 1248781-46-5|2-(1-Methyl-1H-pyrazol-4-yl)propanoic acid|BLD Pharm [bldpharm.com]

A Technical Guide to Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: A Versatile Heterocyclic Building Block

Introduction and Strategic Importance

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS No. 1248548-23-3) is a disubstituted pyrazole derivative that serves as a valuable intermediate in synthetic and medicinal chemistry.[1] The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability. Compounds incorporating the pyrazole nucleus are known to exhibit a broad range of biological activities, including acting as inhibitors of enzymes like alcohol dehydrogenase.[2] This guide provides an in-depth analysis of the compound's properties, a plausible and detailed synthetic strategy, characterization data, and its strategic application in research, tailored for scientists and professionals in drug development.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. This data, primarily drawn from authoritative databases, forms the basis for its application in synthesis.[1]

| Property | Value | Source |

| CAS Number | 1248548-23-3 | PubChem[1] |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 154.17 g/mol | PubChem[1] |

| IUPAC Name | methyl 2-(1-methylpyrazol-4-yl)acetate | PubChem[1] |

| InChIKey | GQPDBLNFHVXFRN-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CN1C=C(C=N1)CC(=O)OC | PubChem[1] |

| Synonyms | (1-methyl-1H-pyrazol-4-yl)-acetic acid methyl ester | PubChem[1] |

Synthesis Strategy and Mechanistic Considerations

While specific high-yield, peer-reviewed syntheses for this exact molecule are not widely published, a robust and logical synthetic route can be designed based on established pyrazole chemistry. The primary challenge in the synthesis of N-substituted pyrazoles from an unsubstituted pyrazole precursor is achieving regioselectivity.[3] The following proposed synthesis addresses this by starting with a pre-functionalized pyrazole and performing a standard N-alkylation.

Proposed Synthetic Pathway: N-Alkylation of a Pyrazole Acetic Ester

The most direct approach involves the N-methylation of a commercially available precursor, such as methyl 2-(1H-pyrazol-4-yl)acetate. This reaction requires deprotonation of the pyrazole nitrogen followed by nucleophilic attack on a methylating agent.

Caption: Proposed two-step synthesis of the target compound via N-alkylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous transformations reported for pyrazole derivatives and is designed to be self-validating through in-process checks and final characterization.[4]

Materials:

-

Methyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C using an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.2 eq) to the cooled DMF. Stir the suspension for 10 minutes.

-

Substrate Addition: Dissolve Methyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

-

Causality Note: Adding the substrate slowly to the base at low temperature controls the exothermic reaction and prevents side reactions. The formation of hydrogen gas will be observed.

-

-

Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

N-Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise.

-

Expertise Insight: While N-alkylation of asymmetrically substituted pyrazoles can yield a mixture of regioisomers, the electronic and steric properties of the C4-acetate substituent favor methylation at the N1 position.[3] However, analytical confirmation (NMR, LC-MS) is crucial.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure product.

Spectroscopic Characterization Profile

For a compound to be reliably used as a building block, its structural identity must be unequivocally confirmed. The following are the expected spectroscopic signatures for this compound.

| Data Type | Expected Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 ppm (s, 1H, pyrazole C5-H), δ ~7.4 ppm (s, 1H, pyrazole C3-H), δ ~3.85 ppm (s, 3H, pyrazole N-CH₃), δ ~3.70 ppm (s, 3H, ester O-CH₃), δ ~3.60 ppm (s, 2H, methylene CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~171 ppm (C=O), δ ~138 ppm (pyrazole C5), δ ~129 ppm (pyrazole C3), δ ~118 ppm (pyrazole C4), δ ~52 ppm (ester O-CH₃), δ ~39 ppm (N-CH₃), δ ~30 ppm (methylene CH₂) |

| Mass Spec (ESI+) | Expected m/z: 155.08 [M+H]⁺, 177.06 [M+Na]⁺ |

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a strategic component for constructing more complex molecules. Its bifunctional nature—a reactive ester group and a stable heterocyclic core—makes it highly valuable.

-

Scaffold Elaboration: The primary application is as a building block. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines (via amide bond formation) or other nucleophiles. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical modification.

-

Introduction of the Pyrazole Moiety: In drug discovery programs, this reagent allows for the efficient introduction of the (1-methyl-1H-pyrazol-4-yl)methyl fragment into a target molecule. This is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies where the pyrazole ring can act as a critical pharmacophore.[5]

Caption: Role as a building block in the synthesis of complex target molecules.

Safety and Handling

This compound is an irritant and is harmful if swallowed. Adherence to standard laboratory safety protocols is mandatory.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed[1] |

| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation[1] |

| Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation[1] |

| STOT SE (Category 3) | GHS07 | H335: May cause respiratory irritation[1] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: Molecules (Journal) URL: [Link]

-

Title: Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: Molecules (Journal) URL: [Link]

Sources

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: Structural Analysis & Synthetic Utility

This guide details the molecular structure, synthesis, and application of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1248548-23-3), a critical intermediate in the synthesis of pyrazole-based pharmacophores, including kinase inhibitors like Erdafitinib.

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by an electron-rich N-methylpyrazole core and a reactive methyl acetate side chain at the C4 position. It serves as a pivotal scaffold in medicinal chemistry, particularly for introducing the pyrazole moiety into small molecule inhibitors targeting JAK, FGFR, and other kinase pathways. Its amphiphilic nature and versatile reactivity allow it to function as a "molecular hinge," linking hydrophobic aryl domains with polar solvent-exposed regions in drug candidates.

Molecular Structure & Properties[1][2][3][4][5]

Identification Data

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 1248548-23-3 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| SMILES | CN1C=C(CC(=O)OC)C=N1 |

| InChI Key | GQPDBLNFHVXFRN-UHFFFAOYSA-N |

Physicochemical Profile

The molecule exhibits a planar pyrazole ring with sp² hybridization. The ester side chain possesses free rotation, allowing conformational adaptation within protein binding pockets.

-

Electronic Character: The pyrazole ring is aromatic and electron-rich (π-excessive), making the C3 and C5 positions susceptible to electrophilic attack, although the C4-substitution sterically hinders this. The N-methyl group locks the tautomeric equilibrium, ensuring a fixed 1,4-substitution pattern.

-

Solubility: Soluble in polar organic solvents (DCM, MeOH, DMSO, DMF); sparingly soluble in water.

-

Physical State: Typically a pale yellow oil or low-melting solid at room temperature.

Synthetic Pathways[2][4][6][7]

The synthesis of this compound is generally achieved through homologation sequences starting from 1-methyl-1H-pyrazole-4-carboxylic acid or via Vilsmeier-Haack formylation .

Primary Route: The Nitrile Homologation Sequence

This robust protocol ensures regiochemical purity and scalability. It proceeds via the conversion of the alcohol to a chloride, followed by cyanation and Pinner alcoholysis.

Figure 1: Step-wise synthesis via nitrile homologation.

Detailed Protocol (Route A)

-

Reduction: 1-Methyl-1H-pyrazole-4-carbaldehyde is reduced using Sodium Borohydride (

) in methanol at 0°C to yield the alcohol. -

Chlorination: The alcohol is treated with Thionyl Chloride (

) in dichloromethane (DCM) to generate the 4-chloromethyl intermediate. Note: This intermediate is a skin sensitizer; handle with care. -

Cyanation: Nucleophilic substitution with Sodium Cyanide (

) in DMF at 60°C yields the acetonitrile derivative. -

Alcoholysis: The nitrile is refluxed in methanolic HCl. The reaction proceeds via an imino-ether intermediate which hydrolyzes to the methyl ester.

Alternative Route: Cyclization (Industrial)

For large-scale manufacturing, a convergent approach involving hydrazine is often preferred to avoid toxic cyanide reagents.

-

Reagents: Methylhydrazine + Methyl 4-chloro-3-oxobutanoate (or succinic semialdehyde equivalent).

-

Mechanism: Cyclocondensation yields the pyrazole ring directly. However, regioselectivity (1,4- vs 1,3-isomer) must be controlled via solvent choice and temperature.

Reactivity & Applications

This molecule acts as a versatile "switch" in synthesis. The ester group allows for chain extension, while the pyrazole ring provides a stable aromatic core.

Figure 2: Reactivity profile showing functional group transformations.

Medicinal Chemistry Utility

-

Kinase Inhibitors (FGFR/JAK): The hydrolyzed acid form is a precursor to Erdafitinib (Balversa), an FGFR inhibitor. The acid is converted to an acid chloride, then to a diazoketone, and finally to a bromoketone to build the quinoxaline core.

-

Fragment-Based Drug Design (FBDD): The ester is frequently used as a "cap" in fragment growing, where the methoxy group is displaced by amines to form amides, enhancing hydrogen bonding interactions within the ATP-binding site of kinases.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic data is standard.

Proton NMR (¹H NMR)

Solvent:

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.45 | Singlet (s) | 1H | Pyrazole C5-H |

| 7.32 | Singlet (s) | 1H | Pyrazole C3-H |

| 3.86 | Singlet (s) | 3H | N-Methyl ( |

| 3.69 | Singlet (s) | 3H | Ester Methyl ( |

| 3.52 | Singlet (s) | 2H | Methylene ( |

Note: The C3 and C5 protons may appear as overlapping signals or distinct singlets depending on the resolution and concentration.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Observed Mass:

m/z -

Fragment Ions: Loss of methoxy group (

) is common.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is stable but can hydrolyze slowly if exposed to moisture.

References

-

PubChem. "this compound (CID 66826207)." National Library of Medicine. Link

-

ChemicalBook. "this compound Properties and Suppliers." ChemicalBook Registry. Link

-

Perera, A., et al. "Synthesis of Erdafitinib Intermediates." Google Patents / WO2015063709A1. Link

-

Reich, H. J. "Standard 1H NMR Chemical Shifts of Common Heterocycles." University of Wisconsin-Madison Chemistry. Link

-

Fan, Z., et al. "Recent Advances in Pyrazole Synthesis."[2] Organic Chemistry Portal. Link

Sources

Technical Guide: Synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

This guide outlines the synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1248548-23-3 ), a critical building block in medicinal chemistry, particularly for the development of JAK inhibitors and other heterocyclic pharmaceutical agents.

The guide prioritizes the Nitrile Homologation Pathway for its scalability and safety profile compared to diazomethane-based routes, while also detailing the Arndt-Eistert and Suzuki-Miyaura methods for specific laboratory contexts.

Target Molecule: this compound

CAS Registry Number: 1248548-23-3

Molecular Formula: C

Executive Summary & Retrosynthetic Analysis

The target molecule is a pyrazole-4-acetic acid derivative.[2] The primary synthetic challenge is the installation of the acetic acid methyl ester side chain at the C4 position of the pyrazole ring.

Retrosynthetic Logic:

-

C-C Bond Formation (Homologation): The most logical disconnection is at the benzylic (pyrazolyl-methyl) position. This suggests a precursor with a one-carbon shorter chain (carboxylic acid or aldehyde) requiring homologation.

-

Functional Group Interconversion: The ester group can be derived from a nitrile, which in turn comes from a halide. This traces back to (1-methyl-1H-pyrazol-4-yl)methanol .

-

Alternative Disconnection: A direct cross-coupling approach using 4-bromo-1-methyl-1H-pyrazole and an acetate equivalent.

Retrosynthesis Diagram

Figure 1: Retrosynthetic analysis showing the three primary pathways: Nitrile Homologation (Solid), Arndt-Eistert (Dashed), and Cross-Coupling (Dashed).

Pathway A: The Nitrile Homologation Route (Recommended)

This pathway is preferred for scale-up as it avoids the use of explosive diazo compounds and expensive transition metal catalysts. It relies on classical, robust transformations.

Step-by-Step Protocol

Step 1: Reduction to Alcohol

Precursor: 1-Methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1) or its ethyl ester.

-

Reaction: Reduction using Lithium Aluminum Hydride (LiAlH

) or Borane-THF (BH -

Protocol:

-

Dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous THF under N

. -

Cool to 0°C. Add BH

·THF (1.0 M, 1.5 eq) dropwise. -

Allow to warm to RT and stir for 4–6 hours.

-

Quench carefully with MeOH. Concentrate in vacuo.

-

Result: (1-Methyl-1H-pyrazol-4-yl)methanol.

-

Step 2: Chlorination [3]

-

Reagent: Thionyl Chloride (SOCl

).[4] -

Protocol:

-

Dissolve the alcohol (1.0 eq) in DCM (dichloromethane).

-

Add SOCl

(1.5 eq) dropwise at 0°C. -

Stir at RT for 2 hours (monitor by TLC).

-

Evaporate solvent and excess SOCl

to yield the crude hydrochloride salt of 4-(chloromethyl)-1-methyl-1H-pyrazole . -

Note: The free base is unstable; use the salt immediately or store under inert gas.

-

Step 3: Cyanation (Nucleophilic Substitution)

-

Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

-

Protocol:

-

Suspend the crude chloride (1.0 eq) in DMF or DMSO.

-

Add NaCN (1.2 eq) carefully.

-

Heat to 60–80°C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (to remove DMF). Dry over Na

SO -

Result: 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile .

-

Step 4: Pinner Methanolysis (Ester Formation)

-

Reagent: HCl (gas) in Methanol.

-

Protocol:

-

Dissolve the nitrile (1.0 eq) in anhydrous MeOH.

-

Bubble dry HCl gas through the solution at 0°C until saturation (or use acetyl chloride added to MeOH to generate HCl in situ).

-

Reflux for 2–4 hours.

-

Add water (1.0 eq) and stir for 1 hour to hydrolyze the intermediate imidate salt.

-

Neutralize with NaHCO

, extract with DCM, and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Yield Expectation: 40–60% overall from the acid.

Pathway B: Arndt-Eistert Homologation (Laboratory Scale)

Ideal for small-scale synthesis where speed is prioritized over cost/safety of reagents. This method extends the carboxylic acid by one carbon directly.

Workflow Diagram

Figure 2: The Arndt-Eistert homologation sequence.

Protocol

-

Activation: Reflux 1-methyl-1H-pyrazole-4-carboxylic acid in SOCl

for 2 hours. Remove excess SOCl -

Diazotization: Dissolve the acid chloride in THF/Acetonitrile (1:1). Add TMS-diazomethane (2.0 M in hexanes, 2.0 eq) at 0°C. Stir for 1 hour. Safety: Avoid neat diazomethane.

-

Wolff Rearrangement: Dissolve the crude diazoketone in anhydrous Methanol. Add Silver Benzoate (0.1 eq) and Triethylamine (1.0 eq).

-

Reaction: The mixture will evolve N

gas. Stir in the dark until evolution ceases. -

Workup: Filter through Celite, concentrate, and purify.

Pathway C: Suzuki-Miyaura Cross-Coupling (Modern)

This route uses a palladium-catalyzed coupling to install the acetate side chain directly onto the pyrazole ring.

-

Starting Material: 4-Bromo-1-methyl-1H-pyrazole (CAS 25016-11-9).

-

Coupling Partner: 2-Methoxy-2-oxoethylzinc bromide (Reformatsky reagent) or a boronate equivalent.

-

Catalyst: Pd(dba)

/ XPhos or Pd(PPh

Protocol:

-

In a glovebox, mix 4-bromo-1-methyl-1H-pyrazole (1.0 eq) and Pd catalyst (0.05 eq) in THF.

-

Add the Reformatsky reagent (0.5 M in THF, 1.5 eq).

-

Heat to 60°C for 12 hours.

-

Mechanism: Oxidative addition of Pd to the C-Br bond, transmetallation with the Zinc reagent, and reductive elimination to form the C-C bond.

Comparison of Methodologies

| Feature | Pathway A (Nitrile) | Pathway B (Arndt-Eistert) | Pathway C (Suzuki) |

| Scalability | High | Low (Diazo safety risks) | Medium (Cost of Pd) |

| Step Count | 4 Steps | 3 Steps | 1 Step |

| Reagent Cost | Low (NaCN, SOCl | High (TMS-Diazo, Ag) | High (Pd Catalyst) |

| Safety | Moderate (Cyanide handling) | Low (Explosion risk) | High |

| Atom Economy | Good | Poor | Moderate |

Analytical Characterization Data

To validate the synthesis, the following NMR parameters are expected for This compound :

-

H NMR (400 MHz, CDCl

- 7.35 (s, 1H, Pyrazole-H5)

- 7.28 (s, 1H, Pyrazole-H3)

-

3.88 (s, 3H, N-CH

-

3.70 (s, 3H, O-CH

-

3.52 (s, 2H, CH

-

C NMR (100 MHz, CDCl

-

171.5 (C=O), 139.0 (C5), 129.5 (C3), 115.0 (C4), 52.0 (O-CH

-

171.5 (C=O), 139.0 (C5), 129.5 (C3), 115.0 (C4), 52.0 (O-CH

References

-

National Institutes of Health (PubChem). this compound (Compound CID 66826207). [Link]

-

Rasayan Journal of Chemistry. Synthesis of Some Novel 1-H Pyrazole Derivatives. (Context for Vilsmeier-Haack and pyrazole functionalization). [Link]

-

MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles. (Demonstrates pyrazole-4-carboxylic acid derivatization). [Link]

Sources

An In-depth Technical Guide to Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, a key heterocyclic building block in medicinal chemistry and agrochemical research. The document details the compound's physicochemical properties, outlines a probable synthetic route with mechanistic insights, and presents a thorough guide to its analytical characterization. This includes an interpretation of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, potential applications in drug discovery are discussed, underpinned by the significance of the pyrazole scaffold. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers engaged in the synthesis and application of novel pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their wide-ranging pharmacological activities include anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The pyrazole moiety is a key pharmacophore in several commercially successful drugs, highlighting its importance in medicinal chemistry. This compound, with its reactive ester group and substituted pyrazole ring, serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized agrochemicals.[2]

Physicochemical Properties

This compound is a compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .[3] A comprehensive summary of its key properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 2-(1-methylpyrazol-4-yl)acetate | PubChem[3] |

| CAS Number | 1248548-23-3 | BLDpharm[4] |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[3] |

| Molecular Weight | 154.17 g/mol | PubChem[3] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General Chemical Knowledge |

| Boiling Point | 238.0±23.0 °C (Predicted) | MySkinRecipes[2] |

| SMILES | CN1C=C(C=N1)CC(=O)OC | PubChem[3] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a three-step process starting from readily available starting materials.

Sources

Technical Guide: Spectroscopic Characterization of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Executive Summary

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1248548-23-3) is a critical heterocyclic building block widely utilized in the synthesis of JAK inhibitors, agrochemicals, and complex pharmaceutical scaffolds.[1][2][3][4] Its structural utility lies in the 1,4-disubstituted pyrazole core, which serves as a bioisostere for phenyl rings while offering distinct hydrogen-bonding capabilities.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) of this compound. Unlike generic databases, this document correlates spectral features with structural electronic environments to aid in impurity profiling and process validation.

Structural Analysis & Numbering

To ensure accurate spectral assignment, we define the atom numbering scheme below. The molecule consists of an electron-rich pyrazole ring substituted at the N1 position with a methyl group and at the C4 position with a methyl acetate side chain.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR)

The NMR data below represents the compound in CDCl₃ (Deuterated Chloroform) at 298 K.

Senior Scientist Insight: The key to distinguishing this isomer (1-methyl-4-substituted) from its regioisomer (1-methyl-5-substituted) lies in the chemical shifts of the pyrazole protons. In the 1,4-isomer, the symmetry renders H3 and H5 magnetically similar (though not identical), appearing as two singlets or a very tight doublet range between 7.20–7.40 ppm. In 1,5-isomers, the steric clash often shifts the C5-H significantly.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |

| Py-H5 | 7.36 | Singlet (s) | 1H | Deshielded by adjacent Nitrogen (N1). |

| Py-H3 | 7.23 | Singlet (s) | 1H | Slightly shielded relative to H5 due to distance from N-Me. |

| N-CH₃ | 3.86 | Singlet (s) | 3H | Characteristic N-Methyl on heteroaromatic ring. |

| O-CH₃ | 3.69 | Singlet (s) | 3H | Methoxy ester; distinct from N-Me by ~0.2 ppm. |

| CH₂ | 3.48 | Singlet (s) | 2H | Methylene spacer; insulated from ring current. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Shift (δ ppm) | Assignment |

| C=O | 171.5 | Ester Carbonyl. |

| Py-C3 | 138.8 | Aromatic CH (adjacent to N). |

| Py-C5 | 129.2 | Aromatic CH (adjacent to N-Me). |

| Py-C4 | 113.5 | Quaternary aromatic C (substituted). |

| O-CH₃ | 51.9 | Methoxy carbon. |

| N-CH₃ | 38.8 | N-Methyl carbon. |

| CH₂ | 30.1 | Alpha-methylene carbon. |

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the pyrazole ring. The ester functionality is the primary site of fragmentation.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Molecular Formula: C₇H₁₀N₂O₂

-

Molecular Weight: 154.17 g/mol

Table 3: MS Fragmentation Pattern

| m/z (Intensity) | Ion Identity | Mechanistic Explanation |

| 155.1 (100%) | [M+H]⁺ | Protonated molecular ion (Base Peak). |

| 123.1 | [M - OMe]⁺ | Loss of methoxy group (common in methyl esters). |

| 95.1 | [M - CO₂Me]⁺ | Cleavage of the ester side chain, leaving the methyl-pyrazole-methylene cation. |

Infrared Spectroscopy (FT-IR)

IR analysis is useful for rapid confirmation of the ester functionality and the absence of free N-H or O-H bonds (which would indicate hydrolysis to the acid or incomplete methylation).

-

Medium: Neat (ATR) or KBr Pellet.

Table 4: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 1735 - 1745 | C=O Stretch | Strong, sharp band. Confirms Ester. |

| 2950 - 2990 | C-H Stretch | Weak aliphatic stretches (Methyl/Methylene). |

| 1550 - 1560 | C=N / C=C Stretch | Pyrazole ring skeletal vibrations. |

| No band 3200+ | N-H / O-H | Absence confirms no free acid or unalkylated pyrazole impurity. |

Experimental Protocol: Synthesis & Purification

While this compound is commercially available, in-house preparation is often required to ensure freshness, as methyl esters can hydrolyze over time. The most robust route is the Fischer Esterification of the corresponding carboxylic acid.

Workflow Diagram

Detailed Methodology

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (10.0 g, 71.4 mmol).

-

Solvation: Add anhydrous Methanol (100 mL). The starting material should dissolve completely.

-

Catalysis: Carefully add concentrated Sulfuric Acid (H₂SO₄) (0.5 mL) dropwise. Caution: Exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C (gentle reflux) for 6 hours.

-

Monitoring: Check reaction progress by TLC or LC-MS. The product (ester) will be less polar (higher Rf) than the starting acid.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most Methanol.

-

Redissolve the residue in Ethyl Acetate (100 mL).

-

Critical Step: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL). This removes the sulfuric acid catalyst and any unreacted starting material.

-

Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Isolation: Concentrate the filtrate to yield the crude methyl ester as a pale yellow oil.

-

Purification: If high purity (>98%) is required for biological assays, purify via flash chromatography (SiO₂, Gradient: 100% DCM to 95:5 DCM:MeOH).

Quality Control & Impurity Profiling

When analyzing this compound, look for these common impurities:

-

Impurity A (Hydrolysis Product): 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

-

Detection: Broad peak >10 ppm in ¹H NMR (COOH); Broad band ~3000-3400 cm⁻¹ in IR.

-

-

Impurity B (Regioisomer): Methyl 2-(1-methyl-1H-pyrazol-5-yl)acetate.

-

Detection: Significant shift in Py-H protons. In the 1,5-isomer, the H4 proton is typically around 6.1-6.3 ppm (doublet), distinct from the 7.2-7.4 ppm range of the 1,4-isomer.

-

References

-

PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Retrieved January 29, 2026, from [Link]

-

ChemRxiv. (2025).[5] Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Retrieved January 29, 2026, from [Link]

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols | MDPI [mdpi.com]

- 4. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 5. chemrxiv.org [chemrxiv.org]

Probing the Bio-pharmacological Potential of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: A Technical Guide for Preclinical Investigation

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved therapeutics, spanning indications from inflammation to oncology and central nervous system disorders.[2][3] Marketed drugs such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole underscore the pharmacological significance of the pyrazole core.[2][4] The unique physicochemical properties of the pyrazole moiety, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, contribute to its success in modulating biological targets with high affinity and specificity.[2] This guide focuses on a specific, yet under-investigated derivative, Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate , and provides a comprehensive framework for elucidating its potential biological activities. While direct pharmacological data on this compound is scarce, its structural features suggest a rich landscape for exploration. This document will serve as a technical roadmap for researchers and drug development professionals to systematically investigate its therapeutic potential.

Structural Dissection and Hypothesized Biological Relevance

The structure of this compound offers several clues to its potential biological activities. The core is a 1,4-disubstituted pyrazole ring. The N1-methylation prevents the pyrazole from acting as a hydrogen bond donor at this position, which can influence its binding to certain biological targets. The acetic acid methyl ester at the C4 position is a key feature. Ester groups are often used as prodrugs, which can be hydrolyzed in vivo by esterases to the corresponding carboxylic acid. This carboxylic acid moiety could then interact with various biological targets, such as enzymes or receptors.

The broader class of pyrazole derivatives has been reported to exhibit a vast range of pharmacological effects, including:

-

Anti-inflammatory and Analgesic Activity: Many pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) are known to inhibit cyclooxygenase (COX) enzymes.[1]

-

Anticancer Activity: Pyrazole derivatives have shown promise as anticancer agents by targeting various pathways, including topoisomerase II inhibition and DNA intercalation.[5][6][7]

-

Antimicrobial and Antifungal Activity: The pyrazole scaffold is a common feature in compounds with potent antibacterial and antifungal properties.[4][8]

-

Neuroprotective and Anticonvulsant Activity: Certain pyrazole derivatives have demonstrated effects on the central nervous system, suggesting potential for treating neurological disorders.[1][9]

Given this extensive background, a systematic investigation into the biological activities of this compound is warranted. The following sections outline a strategic approach to this investigation, starting with foundational in vitro assays and progressing to more complex cellular and mechanistic studies.

Proposed Investigational Workflow

A logical and stepwise approach is crucial to efficiently screen for and characterize the biological activities of a novel compound. The following workflow is proposed, beginning with broad-spectrum screening and progressively narrowing the focus based on initial findings.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Data Summary and Interpretation

To facilitate the analysis of the experimental data, the results should be compiled into clear and concise tables.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast | Experimental Value |

| A549 | Lung | Experimental Value |

| HCT116 | Colon | Experimental Value |

| HEK293 | Non-cancerous | Experimental Value |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | Zone of Inhibition (mm) at 30 µ g/disk |

| S. aureus | Gram-positive | Experimental Value |

| E. coli | Gram-negative | Experimental Value |

| C. albicans | Fungus | Experimental Value |

Future Directions and Concluding Remarks

The investigational framework outlined in this guide provides a robust starting point for characterizing the biological potential of this compound. The initial results from these assays will be instrumental in guiding further research. Positive hits in any of these screens will necessitate more in-depth mechanistic studies, such as Western blotting to probe specific signaling pathways, and eventually, in vivo studies in animal models to assess efficacy and safety. Furthermore, the synthesis of analogs of the parent compound will be crucial for establishing structure-activity relationships (SAR) and optimizing its pharmacological properties. The pyrazole scaffold continues to be a rich source of novel therapeutic agents, and a systematic exploration of derivatives like this compound is a promising endeavor in the ongoing quest for new medicines.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

- PMC - PubMed Central. Current status of pyrazole and its biological activities.

- PMC. (2022-09-01). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.

- PMC - NIH. (2022-02-17). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- PubChem. This compound.

- ResearchGate. (2025-07-31). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- MDPI. (2024-07-08). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells.

- Taylor & Francis. Full article: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review.

- MDPI. (2023-03-07). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.

- MySkinRecipes. This compound.

- AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.

- Auctores Online Publishing. (2024-06-11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.

- RSC Publishing. (2025-04-01). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators.

- PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

- ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells | MDPI [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercal ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00166H [pubs.rsc.org]

- 8. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

The Pyrazole Acetic Acid Ester Core: A Journey from Foundational Synthesis to Modern Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the scaffold for a vast array of compounds with significant pharmacological activities.[1][2][3] Among its many derivatives, pyrazole acetic acid esters represent a critical class of intermediates and target molecules in medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these compounds. We will delve into the foundational Knorr pyrazole synthesis, trace its adaptation for creating functionalized pyrazoles, and examine the pivotal role of this chemistry in the development of landmark therapeutics. This document is designed to serve as a comprehensive technical resource, offering not only historical context but also detailed, actionable experimental protocols for professionals in the field.

The Foundational Discovery: Ludwig Knorr and the Birth of Pyrazole Synthesis

The history of pyrazole synthesis is inextricably linked to the German chemist Ludwig Knorr. In 1883, Knorr reported the condensation of ethyl acetoacetate with phenylhydrazine, a reaction that produced the first 5-pyrazolone.[4] This seminal work laid the groundwork for what is now known as the Knorr Pyrazole Synthesis , a robust and versatile method for constructing the pyrazole ring.[4][5] The fundamental reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic conditions.[6][7][8]

The elegance of the Knorr synthesis lies in its straightforward mechanism and the thermodynamic stability of the resulting aromatic pyrazole ring, which often leads to high reaction yields.[9] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to yield the final heterocyclic product.

The Knorr Synthesis Mechanism

The reaction is catalyzed by acid and begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. A subsequent intramolecular cyclization and dehydration afford the stable pyrazole ring. The choice of which carbonyl is attacked first can lead to different regioisomers, a key consideration in synthetic design.[6]

Caption: The Knorr Pyrazole Synthesis Mechanism.

The Pyrazole Acetic Acid Ester Scaffold

While the initial discoveries focused on pyrazolones, the functionalization of the pyrazole core quickly became a subject of intense research. Attaching an acetic acid or ester group to the ring unlocks a wide range of synthetic possibilities, as the carboxylic acid moiety can be readily converted into amides, other esters, and various functional groups, making it a valuable handle for drug discovery.[10][11]

Caption: General Structure of a Pyrazole Acetic Acid Ester.

A Landmark Application: The Synthesis of Celecoxib and the Dawn of COX-2 Inhibitors

The therapeutic potential of the pyrazole scaffold was dramatically realized with the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery in the early 1990s that the COX enzyme exists in two isoforms—a constitutive COX-1 and an inducible COX-2—revolutionized anti-inflammatory drug development.[12] This created a clear therapeutic goal: selectively inhibit COX-2 to reduce inflammation and pain while sparing the protective functions of COX-1, thereby minimizing gastrointestinal side effects.[12][13]

A team at Searle, led by John Talley, successfully developed Celecoxib (Celebrex®), a selective COX-2 inhibitor featuring a 1,5-diarylpyrazole core.[12] The synthesis of Celecoxib is a modern testament to the enduring utility of the Knorr synthesis principles. It involves the condensation of a substituted 1,3-dicarbonyl compound with a functionalized phenylhydrazine.[12][14]

Synthetic Approach to the Celecoxib Core

The construction of the central pyrazole ring in Celecoxib follows a classic cyclocondensation pathway.

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |

| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 4-Sulfamoylphenylhydrazine | Acid catalyst (e.g., HCl), Reflux in Ethanol | Celecoxib | [12] |

| p-Methylacetophenone and Ethyl trifluoroacetate | p-Hydrazinobenzenesulfonic acid | Claisen condensation followed by cyclocondensation | Celecoxib precursor | [14] |

This synthetic strategy highlights the power of using functionalized building blocks to construct complex, pharmacologically active molecules in a convergent manner. The pyrazole ring forms the rigid scaffold necessary to orient the aryl groups for selective binding within the COX-2 active site.

Experimental Protocol: Synthesis of a Phenylpyrazolone via β-Ketoester Condensation

This protocol describes a representative synthesis of 3-phenyl-1H-pyrazol-5(4H)-one, a foundational pyrazolone structure, adapted from established methodologies demonstrating the Knorr reaction with β-ketoesters.[9] This procedure serves as a self-validating system, incorporating reaction monitoring, product isolation, and purification.

Materials and Reagents

-

Ethyl benzoylacetate (1.0 eq)

-

Hydrazine hydrate (2.0 eq)

-

1-Propanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

-

Ethyl Acetate (for TLC and recrystallization)

-

Hexane (for TLC and recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring hot plate

-

TLC plates (silica gel)

-

Buchner funnel and filter paper

-

Melting point apparatus

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (e.g., 3.0 mmol) and 1-propanol (10 mL).

-

Addition of Reagents: To the stirring solution, add hydrazine hydrate (e.g., 6.0 mmol) followed by 3-5 drops of glacial acetic acid.

-

Heating: Heat the reaction mixture to approximately 100°C with vigorous stirring. Maintain a gentle reflux.

-

Reaction Monitoring: After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC). Prepare a 30:70 ethyl acetate/hexane mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture. The disappearance of the starting material spot indicates reaction completion.

-

Product Precipitation: Once the reaction is complete (typically 1-2 hours), remove the flask from the heat. While still hot, cautiously add deionized water (20 mL) to the reaction mixture with stirring. The product should precipitate as a solid.

-

Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual impurities. Allow the product to air dry on the filter paper.

-

Purification and Characterization:

-

Determine the crude mass and calculate the percent yield.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Determine the melting point of the purified product.

-

Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Experimental Workflow Diagram

Caption: Workflow for the Synthesis of a Phenylpyrazolone.

Conclusion and Future Outlook

From Ludwig Knorr's foundational discovery in the 19th century to the sophisticated synthesis of modern pharmaceuticals, the chemistry of pyrazoles and their derivatives has remained a vibrant and essential field of study.[4] The pyrazole acetic acid ester scaffold, in particular, continues to serve as a versatile platform for the development of new chemical entities. Its historical significance is matched only by its contemporary relevance in drug discovery, where the principles of the Knorr synthesis are still applied to create novel therapeutics targeting a wide range of diseases, including inflammation, cancer, and infectious agents.[1][15][16] Future research will undoubtedly uncover new synthetic methodologies and applications for this enduring and powerful class of heterocyclic compounds.

References

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- Unknown. (n.d.). Knorr Pyrazole Synthesis.

- PMC. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.

- Benchchem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.

- AWS. (n.d.). (Pyrazol-4-yl)aceticyl)

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- PMC. (n.d.). Current status of pyrazole and its biological activities.

- ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review.

- Journal of Medicinal Chemistry. (n.d.).

- PMC. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

- PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.

- ResearchGate. (2020).

- Unknown. (2020).

- Benchchem. (n.d.). 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8.

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. name-reaction.com [name-reaction.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 11. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Solubility & Stability Profile of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

[1]

Executive Summary

This compound (CAS: 1248548-23-3) is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients, particularly for anti-inflammatory and kinase inhibitor scaffolds.[1] Its utility is defined by the reactivity of the ester functionality and the physicochemical properties of the N-methylpyrazole core.

This guide provides a comprehensive analysis of the compound’s solubility behavior and hydrolytic stability. It addresses the common challenges associated with ester-containing heterocycles—specifically, pH-dependent solubility profiles and susceptibility to moisture-induced degradation.[1] Included are validated experimental protocols for solubility determination and forced degradation studies designed to ensure data integrity during drug development.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before establishing solubility or stability protocols, the fundamental physicochemical descriptors must be understood. The pyrazole ring introduces weak basicity, while the methyl ester dictates lipophilicity and reactivity.

Table 1: Physicochemical Descriptors

| Property | Data | Notes |

| IUPAC Name | Methyl 2-(1-methylpyrazol-4-yl)acetate | |

| CAS Number | 1248548-23-3 | Confirmed identity [1].[1] |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | Low MW fragment.[1] |

| Predicted LogP | ~0.5 – 0.8 | Moderately polar; amenable to RP-HPLC.[1] |

| pKa (Pyrazole N) | ~2.5 (Estimated) | Protonation occurs only at low pH (< 2).[1] |

| Physical State | Low-melting solid or oil | Isomer-dependent; typically off-white.[1] |

| Hydrogen Bond | 3 Acceptors, 0 Donors | Good solubility in polar aprotic solvents.[1] |

Solubility Profile

Solvent Compatibility

The presence of the ester group and the aromatic pyrazole ring renders this compound soluble in a wide range of organic solvents. However, aqueous solubility is limited by the lipophilic methyl groups and the neutral charge at physiological pH.

-

High Solubility (>50 mg/mL): DMSO, DMF, Methanol, Ethanol, Acetonitrile.[1]

-

Application: Stock solutions for biological assays should be prepared in DMSO.[1]

-

-

Moderate Solubility (10–50 mg/mL): Dichloromethane (DCM), Ethyl Acetate, Acetone.[1]

-

Application: Extraction and chromatography mobile phases.[1]

-

-

Low Solubility (<1 mg/mL): Water (pH 7), Hexanes, Diethyl Ether.[1]

-

Application: Hexanes are useful as an anti-solvent for precipitation/crystallization.[1]

-

pH-Dependent Aqueous Solubility

The pyrazole nitrogen (N2) is weakly basic.[1]

-

pH 1–2: Solubility increases significantly due to protonation of the pyrazole ring (

).[1] -

pH 4–9: The molecule remains neutral; solubility is driven solely by the polarity of the ester/pyrazole, resulting in poor aqueous solubility.

-

pH > 10: Solubility may increase slightly due to hydrolysis (formation of the carboxylate anion), but this represents degradation, not stable solubility.

Experimental Protocol: Thermodynamic Solubility

To determine precise solubility values, use the Saturation Shake-Flask Method .[1]

-

Preparation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (prevents adsorption of lipophilic compounds).[1]

-

Analysis: Dilute the filtrate 100-fold with Mobile Phase A and quantify via HPLC-UV against a standard curve.

Stability Profile

The primary stability risk for this compound is ester hydrolysis .[1] This reaction is catalyzed by both acid and base, leading to the formation of the corresponding carboxylic acid and methanol.

Degradation Mechanism

In the presence of moisture (or aqueous buffers), the ester bond is attacked by water. This reaction is irreversible under physiological conditions and renders the compound inactive for ester-dependent synthetic steps.[1]

Figure 1: Hydrolytic degradation pathway.[1] The ester converts to the carboxylic acid, which will elute earlier in Reverse Phase HPLC.

Stability Factors[1]

-

Hydrolytic Stability:

-

Thermal Stability: Stable up to ~150°C in anhydrous conditions.[1] Avoid prolonged heating >60°C in humid atmospheres.[1]

-

Photostability: The pyrazole ring is generally robust, but standard protection (amber vials) is recommended to prevent non-specific photo-oxidation over long-term storage.[1]

Storage Recommendations

Analytical Methods (HPLC)[1]

To monitor stability and purity, a Reverse Phase HPLC method is required.[1] The acid degradant is more polar and will elute significantly earlier than the ester parent.

Method Parameters

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic pyrazole absorption).[1]

-

Expected Retention:

Experimental Protocol: Forced Degradation (Stress Testing)

Validate the stability profile using this standard stress test:

-

Control: 1 mg/mL in Acetonitrile (Store at 4°C).

-

Acid Stress: 1 mg/mL in 0.1 N HCl (60°C, 4 hours).

-

Base Stress: 1 mg/mL in 0.1 N NaOH (Room Temp, 1 hour). Expect rapid degradation.[1]

-

Oxidative Stress: 1 mg/mL in 3% H₂O₂ (Room Temp, 4 hours).

-

Analysis: Neutralize samples and analyze via HPLC. Calculate % recovery relative to Control.

Handling & Safety

GHS Classification: [Warning]

-

H302: Harmful if swallowed.[1]

Handling Procedures:

-

Always manipulate the neat solid in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.[1]

-

In case of contact, wash immediately with soap and water; the ester is lipophilic and will penetrate skin if not removed.

References

-

PubChem. this compound | C7H10N2O2 | CID 66826207.[1] National Center for Biotechnology Information.[1] Accessed Jan 2026.[1] Link[1]

-

ChemScene. Methyl 2-(1H-pyrazol-1-yl)acetate Safety and Properties. (Analogous ester stability data). Accessed Jan 2026.[1] Link

-

Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999.[1] (Reference for general ester hydrolysis mechanisms).

-

European Chemicals Agency (ECHA). Registration Dossier: Methyl acetate hydrolysis kinetics. (General ester hydrolysis kinetics). Link[1]

"Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate" material safety data sheet (MSDS)

CAS: 1248548-23-3 | Formula: C₇H₁₀N₂O₂ | MW: 154.17 g/mol [1]

Part 1: Executive Summary & Strategic Utility

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate represents a critical "privileged scaffold" intermediate in modern medicinal chemistry. Unlike generic building blocks, this compound offers a pre-functionalized pyrazole core with an acetate tail, serving as a versatile electrophile for amide coupling or a nucleophile precursor upon hydrolysis.

Its primary utility lies in the synthesis of Kinase Inhibitors (specifically JAK and BRAF inhibitors) and agrochemical fungicides. The N-methyl pyrazole moiety is bioisosteric to imidazole and pyridine but offers distinct hydrogen-bonding profiles and metabolic stability, making it a staple in Fragment-Based Drug Design (FBDD).

Part 2: Physicochemical Profile

| Property | Value | Context/Relevance |

| Appearance | Colorless to pale yellow oil/solid | Low melting point requires careful handling to avoid liquefaction during weighing. |

| Molecular Weight | 154.17 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |

| Solubility | DMSO, MeOH, DCM, EtOAc | Highly lipophilic; poor solubility in water without co-solvents. |

| Boiling Point | ~238°C (Predicted) | High boiling point allows for high-temperature functionalization without rapid evaporation. |

| pKa | ~2.0 (Pyrazole N) | Weakly basic; protonation requires strong acids (e.g., TFA, HCl). |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; ester hydrolysis can occur if exposed to ambient moisture. |

Part 3: Safety & Hazard Assessment (The MSDS Core)

Core Directive: Safety is not a checklist; it is a logic gate. The following protocols are designed as "Self-Validating Systems"—if a step fails (e.g., color change, pressure spike), the system alerts the operator to stop.

3.1 GHS Classification & Signal Word: WARNING [2]

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

3.2 Self-Validating Handling Protocol

-

The "Double-Glove" Rule: This compound is a skin irritant and potential sensitizer. Use Nitrile (inner) + Neoprene (outer) gloves.

-

Validation: If the outer glove degrades or stains, the inner glove remains a sterile barrier, signaling immediate glove change.

-

-

Vapor Control Logic: All transfers must occur within a fume hood with a face velocity >100 fpm.

-

Validation: Use a simplified "Kimwipe Test" at the sash opening before opening the vial. If the tissue is not pulled inward horizontally, ventilation is insufficient.

-

3.3 Emergency Response Decision Tree

The following diagram outlines the logical flow for immediate response to exposure events.

Figure 1: Logical decision matrix for emergency response to chemical exposure.

Part 4: Synthesis & Preparation[3][4][5][6][7][8][9]

Scientific Integrity Note: While many commercial routes exist, the Regioselective N-Methylation of methyl 2-(1H-pyrazol-4-yl)acetate is the most common laboratory method. However, this method often yields a mixture of N1 and N2 isomers if the pyrazole is asymmetric. Since the 4-position is symmetric, methylation yields a single regioisomer, simplifying purification.

4.1 Standard Operating Procedure (SOP): N-Methylation

Objective: Synthesize this compound from Methyl 2-(1H-pyrazol-4-yl)acetate.

Reagents:

-

Precursor: Methyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq)

-

Electrophile: Methyl Iodide (MeI) (1.2 eq)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) or K₂CO₃

-

Solvent: Acetonitrile (ACN) or DMF (Dry)

Protocol:

-

Dissolution (Causality: Homogeneity): Dissolve the pyrazole precursor in dry ACN. Why? ACN is polar aprotic, promoting the nucleophilicity of the pyrazole nitrogen without solvating the anion too strongly (unlike protic solvents).

-

Deprotonation: Add Cs₂CO₃ in one portion. Stir at RT for 30 mins.

-

Visual Check: The suspension should become finer as the pyrazolate anion forms.

-

-

Alkylation: Cool to 0°C (to control exotherm) and add MeI dropwise.

-

Safety: MeI is a carcinogen. Use a luer-lock syringe to prevent aerosolization.

-

-

Reaction Monitoring: Warm to RT and stir for 4-12 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Endpoint: Disappearance of the NH-pyrazole spot (lower Rf) and appearance of the N-Me product (higher Rf).

-

-

Workup: Filter off inorganic salts. Concentrate filtrate.[3][4][5] Redissolve in EtOAc, wash with water (to remove inorganic traces) and brine. Dry over Na₂SO₄.[3]

4.2 Synthetic Pathway Visualization

The following diagram illustrates the synthesis and potential downstream derivatization pathways.

Figure 2: Synthetic workflow from precursor to target and downstream bioactive scaffolds.

Part 5: Applications in Drug Discovery

5.1 Kinase Inhibitor Design

The 1-methyl-1H-pyrazole moiety is a classic bioisostere for the phenyl ring or pyridine in ATP-competitive inhibitors.

-

Mechanism: The nitrogen atoms in the pyrazole ring can serve as hydrogen bond acceptors/donors (though N-methylation removes the donor capability, locking it as an acceptor or hydrophobic spacer).

-

Example: In JAK inhibitors (e.g., Baricitinib analogs), the pyrazole ring positions the side chain into the solvent-exposed region of the ATP binding pocket, improving solubility and selectivity.

5.2 Agrochemicals

Pyrazole-4-acetic acid derivatives are precursors to succinate dehydrogenase inhibitor (SDHI) fungicides. The methyl ester serves as a stable, transportable form of the acid, which is liberated in situ or during manufacturing to couple with aniline derivatives.

Part 6: Storage & Stability

-

Hygroscopicity: The ester bond is susceptible to hydrolysis under basic or acidic humid conditions.

-

Recommendation: Store under Argon or Nitrogen atmosphere at 2-8°C.

Part 7: References

-

PubChem Compound Summary. (2025). This compound (CID 66826207).[2] National Center for Biotechnology Information. Link

-

European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: this compound.[2] ECHA.[2] Link

-

BLDpharm. (2024). Safety Data Sheet: this compound.[1][2] BLD Pharmatech. Link

-

Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis.[6]Journal of Organic Chemistry, 76(11), 4432-4440. (Contextual citation for pyrazole methylation logic).

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual citation for pyrazole utility).

Sources

- 1. 1248548-23-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C7H10N2O2 | CID 66826207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. CN102690281A - Synthetic method of 1-methyl 4-pyrazole pinacol ester - Google Patents [patents.google.com]

- 5. CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents [patents.google.com]

- 6. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

A Researcher's Guide to Procuring Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: From Supplier Vetting to Quality Assurance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the quality and timely acquisition of specialty chemical reagents are paramount.[1][2] Intermediates such as Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS No. 1248548-23-3), a substituted pyrazole derivative, are critical building blocks in the synthesis of complex bioactive molecules.[3][4] The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, valued for its diverse biological activities.[3][4][5] This guide provides a comprehensive framework for researchers and procurement specialists to navigate the complexities of sourcing this specific compound, ensuring scientific integrity and mitigating supply chain risks.

The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[4][6] The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, underscores the importance of seemingly simple structural modifications.[7] For researchers working with this compound, understanding its role as a precursor to potential therapeutic agents is crucial for contextualizing the stringent quality requirements.

Identifying and Vetting Suppliers: A Multi-faceted Approach